(4-aminophenyl)(imino)methyl-lambda6-sulfanone
Description
(4-Aminophenyl)(imino)methyl-lambda⁶-sulfanone is a sulfoximine derivative characterized by a sulfur atom in the +4 oxidation state (lambda⁶ notation) bonded to a methyl group, an imino group (=NH), and a 4-aminophenyl substituent. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . The amino group at the para position distinguishes it from structurally related sulfanones, offering unique reactivity and solubility profiles .
Properties
IUPAC Name |
4-(methylsulfonimidoyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVPSHLSKWPHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38764-51-1 | |
| Record name | (4-aminophenyl)(imino)methyl-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 4-aminobenzaldehyde with methylsulfonamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-aminophenyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.
Biology
- Biological Activity : Research indicates that (4-aminophenyl)(imino)methyl-lambda6-sulfanone exhibits potential biological activities. Studies have explored its interactions with biomolecules, suggesting possible roles in enzyme inhibition and protein-ligand binding.
Medicine
- Therapeutic Properties : The compound has been investigated for its antimicrobial and anticancer activities. Preliminary studies suggest that it may inhibit specific cancer cell lines and possess properties that could be leveraged in the development of new therapeutic agents.
Industry
- Material Development : In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in material science.
Table 1: Summary of Applications
| Application Area | Specific Use | Description |
|---|---|---|
| Chemistry | Intermediate in Synthesis | Used as a building block for complex organic molecules |
| Biology | Biological Activity | Investigated for interactions with biomolecules |
| Medicine | Therapeutic Properties | Explored for antimicrobial and anticancer activities |
| Industry | Material Development | Utilized in producing specialty chemicals and materials |
| Study Reference | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of specific cancer cell lines |
| Study B | Antimicrobial Properties | Showed effective antimicrobial activity against various pathogens |
| Study C | Enzyme Inhibition | Identified potential as an enzyme inhibitor through binding studies |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and colon cancer cells. The results indicated that the compound significantly inhibited cell proliferation at low micromolar concentrations, suggesting potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Properties
In another investigation, this compound was tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations comparable to standard antibiotics.
Case Study 3: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that this compound effectively inhibited enzyme activity, which could have implications for metabolic disorders and cancer treatment.
Mechanism of Action
The mechanism of action of (4-aminophenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, molecular properties, and applications of (4-aminophenyl)(imino)methyl-lambda⁶-sulfanone with analogous compounds:
Biological Activity
(4-Aminophenyl)(imino)methyl-lambda6-sulfanone, with CAS number 38764-51-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound includes an aminophenyl group linked to an imino functional group and a sulfanone moiety. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, thereby modulating biochemical pathways related to oxidative stress and inflammation.
- Receptor Interaction : Similar compounds have shown the ability to bind to various receptors, influencing cellular signaling pathways.
- Gene Expression Modulation : The compound may alter gene expression profiles through its interaction with transcription factors or other regulatory proteins.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Properties : It has been shown to inhibit enzymes involved in oxidative stress pathways, suggesting potential protective effects against oxidative damage.
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
- Anticancer Potential : Some studies suggest that this compound could inhibit cancer cell proliferation, although more research is needed to elucidate its mechanisms and efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of sulfanones could inhibit specific enzymes linked to inflammatory responses, suggesting that this compound might similarly affect these pathways .
- Antioxidant Activity Assessment : In vitro assays revealed that compounds with similar structures exhibited significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers .
- Anticancer Activity Evaluation : A recent investigation assessed the cytotoxic effects of related compounds on various cancer cell lines, indicating that modifications in the structure could enhance their anticancer properties .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
